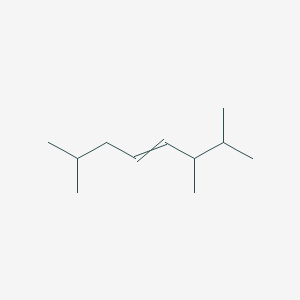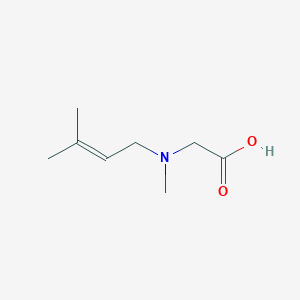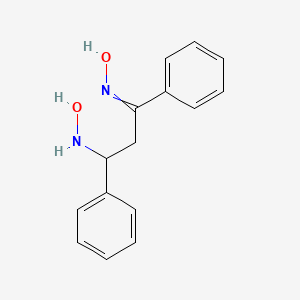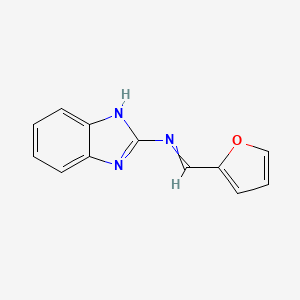
Molybdenum--platinum (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum–platinum (1/3) is a compound consisting of one part molybdenum and three parts platinum. This compound is part of the broader family of molybdenum-platinum alloys, which are known for their unique properties, including high melting points, excellent corrosion resistance, and significant catalytic activity. These properties make molybdenum–platinum (1/3) a valuable material in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum–platinum (1/3) typically involves high-temperature methods due to the high melting points of both molybdenum and platinum. One common method is the co-reduction of molybdenum and platinum salts in a hydrogen atmosphere at elevated temperatures. This process involves the reduction of molybdenum trioxide and platinum chloride in a hydrogen stream, resulting in the formation of the molybdenum–platinum alloy.
Industrial Production Methods
In industrial settings, the production of molybdenum–platinum (1/3) often involves powder metallurgy techniques. This includes the mixing of molybdenum and platinum powders, followed by compaction and sintering at high temperatures. The sintering process ensures the formation of a homogeneous alloy with the desired composition and properties.
化学反応の分析
Types of Reactions
Molybdenum–platinum (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Molybdenum–platinum (1/3) can be oxidized in the presence of oxygen at high temperatures, forming molybdenum trioxide and platinum oxide.
Reduction: The compound can be reduced using hydrogen gas at elevated temperatures, reverting to its metallic form.
Substitution: In certain conditions, molybdenum–platinum (1/3) can undergo substitution reactions with halogens, forming molybdenum halides and platinum halides.
Major Products
The major products of these reactions include molybdenum trioxide, platinum oxide, molybdenum halides, and platinum halides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Molybdenum–platinum (1/3) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a component in biosensors.
Medicine: Molybdenum–platinum (1/3) is explored for its potential use in anticancer therapies, leveraging its ability to interact with biological molecules.
Industry: The compound is used in high-temperature applications, such as in the production of high-strength alloys and as a component in catalytic converters.
作用機序
The mechanism of action of molybdenum–platinum (1/3) in catalytic applications involves the activation of reactant molecules on the surface of the alloy. The unique electronic properties of the molybdenum and platinum atoms facilitate the adsorption and activation of reactants, leading to enhanced reaction rates. In biological systems, the compound can interact with enzymes and other biomolecules, potentially altering their activity and function.
類似化合物との比較
Similar Compounds
Molybdenum disulfide (MoS2): Known for its lubricating properties and use in electronics.
Platinum-rhodium alloys: Used in high-temperature applications and as catalysts in the chemical industry.
Tungsten-platinum alloys: Similar to molybdenum–platinum alloys, these are used in high-strength applications and as catalysts.
Uniqueness
Molybdenum–platinum (1/3) stands out due to its specific ratio of molybdenum to platinum, which imparts unique catalytic properties and high-temperature stability. This makes it particularly valuable in applications requiring both high strength and catalytic activity.
特性
CAS番号 |
60862-48-8 |
|---|---|
分子式 |
MoPt3 |
分子量 |
681.2 g/mol |
IUPAC名 |
molybdenum;platinum |
InChI |
InChI=1S/Mo.3Pt |
InChIキー |
VCCBRZDHSCYNFV-UHFFFAOYSA-N |
正規SMILES |
[Mo].[Pt].[Pt].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)

![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)
![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)

![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)




![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)
